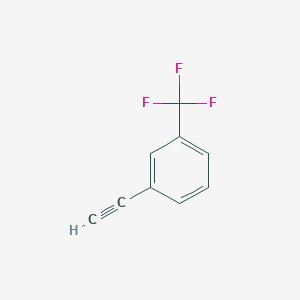

1-Ethynyl-3-(trifluoromethyl)benzene

Description

The exact mass of the compound 1-Ethynyl-3-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynyl-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHXLHWOHJTWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380973 | |

| Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-28-2 | |

| Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-3-(trifluoromethyl)benzene is a fluorinated aromatic alkyne that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive ethynyl moiety, make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 1-ethynyl-3-(trifluoromethyl)benzene, detailed experimental protocols for its synthesis, and its applications in the development of bioactive molecules.

Chemical and Physical Properties

1-Ethynyl-3-(trifluoromethyl)benzene is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Ethynyl-3-(trifluoromethyl)benzene

| Property | Value | Reference(s) |

| CAS Number | 705-28-2 | [1] |

| Molecular Formula | C₉H₅F₃ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 146 °C | - |

| Density | 1.178 g/mL at 25 °C | - |

| Refractive Index (n²⁰/D) | 1.464 | - |

| Purity | >95% | [1] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetylenic proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.3-7.8 ppm. The acetylenic proton (≡C-H) typically appears as a singlet around δ 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two acetylenic carbons, and the carbon of the trifluoromethyl group. The aromatic carbons will resonate in the δ 120-140 ppm region. The acetylenic carbons (C≡C) are expected between δ 75-90 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, typically around δ -63 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the following functional groups:

-

≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2140 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-F stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 170. Common fragmentation patterns may include the loss of the acetylenic proton, the trifluoromethyl group, or other fragments from the aromatic ring.

Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene

A common and efficient method for the synthesis of terminal alkynes like 1-ethynyl-3-(trifluoromethyl)benzene is the Sonogashira coupling of an aryl halide with a protected acetylene, followed by a deprotection step. A detailed experimental protocol for a two-step synthesis from 1-bromo-3-(trifluoromethyl)benzene is provided below.

3.1. Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 1-Bromo-3-(trifluoromethyl)benzene with Trimethylsilylacetylene

This step involves the palladium- and copper-catalyzed cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with ethynyltrimethylsilane to form ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.

-

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

-

Add anhydrous toluene and triethylamine (2.0-3.0 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate gradient) to afford ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.

-

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

-

Materials:

-

((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

-

Procedure (using Potassium Carbonate):

-

Dissolve the silylated alkyne from Step 1 in methanol.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction with water and extract the product with a non-polar solvent such as diethyl ether or pentane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

-

The resulting 1-ethynyl-3-(trifluoromethyl)benzene can be further purified by distillation if necessary.

-

Below is a DOT script representation of the synthesis workflow.

Caption: Two-step synthesis of 1-ethynyl-3-(trifluoromethyl)benzene.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ethynyl group provides a versatile handle for further chemical modifications, most notably through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling reactions.

While specific signaling pathways directly modulated by 1-ethynyl-3-(trifluoromethyl)benzene are not detailed in the available literature, its derivatives have been investigated as potential kinase inhibitors. For instance, the trifluoromethylphenyl moiety is a common feature in inhibitors targeting the "DFG-out" inactive conformation of kinases like Abl and Src. The general workflow for utilizing this compound in the synthesis of such inhibitors is outlined below.

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for developing kinase inhibitors.

This workflow illustrates how 1-ethynyl-3-(trifluoromethyl)benzene can be coupled with a suitable azide-containing molecular scaffold via a click reaction to generate a library of potential kinase inhibitors. These candidates are then subjected to in vitro kinase assays to determine their inhibitory potency and selectivity. Promising compounds are further evaluated in cell-based assays to assess their anti-proliferative effects. The results from these biological evaluations guide the iterative process of lead optimization, which may involve further synthetic modifications of the initial scaffold.

Safety and Handling

1-Ethynyl-3-(trifluoromethyl)benzene is a flammable liquid and should be handled with appropriate precautions. It is an irritant to the skin, eyes, and respiratory system.

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

1-Ethynyl-3-(trifluoromethyl)benzene is a valuable and versatile building block for organic synthesis. Its combination of a reactive alkyne and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for the synthesis of a wide range of compounds, particularly in the pursuit of new therapeutic agents. The synthetic protocols and properties outlined in this guide provide a solid foundation for its use in research and development.

References

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and advanced materials. The methodologies detailed herein are based on established chemical literature, offering researchers a reliable reference for the laboratory-scale synthesis of this important compound.

Core Synthesis Pathways

The synthesis of 1-ethynyl-3-(trifluoromethyl)benzene can be effectively achieved through several established methods in organic chemistry. The most prominent and widely applicable routes include:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction of an aryl halide with a terminal alkyne. This is often the most direct route.

-

Corey-Fuchs Reaction: A two-step transformation of an aldehyde to a terminal alkyne.

-

Seyferth-Gilbert Homologation: A one-carbon homologation of an aldehyde to a terminal alkyne.

This guide will delve into the experimental details for each of these pathways, presenting quantitative data in a clear, tabular format to facilitate comparison and experimental design.

Pathway 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In the context of synthesizing 1-ethynyl-3-(trifluoromethyl)benzene, this typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.

Logical Workflow for Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling synthesis.

Experimental Protocol: Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of 1-Bromo-3-(trifluoromethyl)benzene and Trimethylsilylacetylene

A detailed experimental protocol for this specific reaction is analogous to the well-established procedures for Sonogashira couplings.

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).

-

Reagents Addition: Add a suitable solvent, typically anhydrous triethylamine or a mixture of triethylamine and THF. To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection of ((3-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane

The silyl protecting group is removed to yield the terminal alkyne.

-

Reaction Setup: Dissolve the purified ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane in a suitable solvent such as methanol or THF.

-

Reagent Addition: Add a deprotecting agent. Common reagents for this purpose include potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: The reaction is typically stirred at room temperature and monitored by TLC until the starting material is fully converted.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 1-ethynyl-3-(trifluoromethyl)benzene can be further purified by column chromatography if necessary.

Quantitative Data for Sonogashira Pathway

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3-(trifluoromethyl)benzene | General Protocol |

| Alkyne Source | Trimethylsilylacetylene | General Protocol |

| Catalyst System | PdCl₂(PPh₃)₂ / CuI | General Protocol |

| Solvent | Triethylamine / THF | General Protocol |

| Reaction Temperature | Room Temperature to 60 °C | General Protocol |

| Deprotection Agent | K₂CO₃ or TBAF | General Protocol |

| Overall Yield | 70-90% (typical for analogous reactions) | General Protocol |

Pathway 2: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde into a terminal alkyne. This pathway starts with 3-(trifluoromethyl)benzaldehyde.[1]

Logical Workflow for Corey-Fuchs Reaction

Caption: Workflow for the Corey-Fuchs reaction.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-(trifluoromethyl)benzene [2]

-

Reaction Setup: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq) in one portion.

-

Reagent Addition: After stirring for a few minutes, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) dissolved in dichloromethane.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the dibromoalkene.

Step 2: Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene [1]

-

Reaction Setup: Dissolve the 1-(2,2-dibromovinyl)-3-(trifluoromethyl)benzene in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Reagent Addition: Slowly add n-butyllithium (2.1 eq) while maintaining the low temperature.

-

Reaction Conditions: Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Quantitative Data for Corey-Fuchs Pathway

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)benzaldehyde | [1] |

| Reagents (Step 1) | CBr₄, PPh₃ | [2] |

| Reagent (Step 2) | n-BuLi | [1] |

| Overall Yield | 70-95% (typical for this reaction) | [1] |

Pathway 3: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.[3][4]

Logical Workflow for Seyferth-Gilbert Homologation

Caption: Workflow for the Seyferth-Gilbert homologation.

Experimental Protocol: Seyferth-Gilbert Homologation[5]

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in an anhydrous solvent such as methanol or THF, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.1-1.5 eq).

-

Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃), to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting aldehyde.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Seyferth-Gilbert Pathway

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)benzaldehyde | [3][4] |

| Reagent | Ohira-Bestmann Reagent | [5] |

| Base | Potassium Carbonate | [5] |

| Solvent | Methanol or THF | [5] |

| Yield | 84% (for a similar aldehyde) | [5] |

Conclusion

This guide has outlined three robust and well-documented synthetic pathways for the preparation of 1-ethynyl-3-(trifluoromethyl)benzene. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The Sonogashira coupling offers a direct approach from the corresponding aryl halide, while the Corey-Fuchs and Seyferth-Gilbert reactions provide excellent alternatives starting from the commercially available aldehyde. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

Spectroscopic and Synthetic Profile of 1-Ethynyl-3-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for the chemical compound 1-ethynyl-3-(trifluoromethyl)benzene. Given the limited availability of a complete public spectroscopic dataset for this specific molecule, this document also includes comparative data from the closely related and more extensively characterized analog, 1-ethynyl-3,5-bis(trifluoromethyl)benzene. This guide is intended to serve as a valuable resource for researchers utilizing these compounds in synthetic chemistry, materials science, and drug discovery.

Spectroscopic Data

1-Ethynyl-3-(trifluoromethyl)benzene

A complete set of spectral data for 1-ethynyl-3-(trifluoromethyl)benzene is not available in publicly accessible literature at this time. However, some proton NMR data has been reported for a product formed from a reaction involving this compound.[1]

Comparative Spectroscopic Data: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene

For comparative purposes, the spectroscopic data for the commercially available 1-ethynyl-3,5-bis(trifluoromethyl)benzene is presented below. This data provides an indication of the expected spectral characteristics.

| Spectroscopic Technique | Data for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |

| ATR-IR | Data available on SpectraBase.[2] |

| GC-MS | NIST Number: 352474. Main fragments (m/z): 126, 169, 219, 238.[3] |

Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene

The primary synthetic route to 1-ethynyl-3-(trifluoromethyl)benzene is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Workflow: Sonogashira Coupling

The following diagram illustrates the synthesis of 1-ethynyl-3-(trifluoromethyl)benzene from 1-bromo-3-(trifluoromethyl)benzene and a protected alkyne, such as trimethylsilylacetylene.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-ethynyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1-ethynyl-3-(trifluoromethyl)benzene. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to offer a robust predictive analysis. This information is intended to support researchers in identifying and characterizing this compound in various experimental settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and IR spectra of 1-ethynyl-3-(trifluoromethyl)benzene. These predictions are based on the analysis of substituent effects and data from similar compounds.

Table 1: Predicted 1H NMR Spectral Data for 1-ethynyl-3-(trifluoromethyl)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-7.9 | s | - | H-2 |

| ~7.7-7.8 | d | ~8 | H-4 |

| ~7.5-7.6 | t | ~8 | H-5 |

| ~7.6-7.7 | d | ~8 | H-6 |

| ~3.4 | s | - | Alkyne-H |

Solvent: CDCl3, Reference: TMS at 0.00 ppm. The aromatic protons will likely appear as a complex multiplet, but the predicted shifts and multiplicities are based on first-order analysis.

Table 2: Predicted 13C NMR Spectral Data for 1-ethynyl-3-(trifluoromethyl)benzene

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | C-4 |

| ~132 | C-6 |

| ~131 (q, 2JCF ≈ 33 Hz) | C-3 |

| ~129 | C-5 |

| ~129 (q, 3JCF ≈ 4 Hz) | C-2 |

| ~124 (q, 1JCF ≈ 272 Hz) | CF3 |

| ~123 | C-1 |

| ~82 | Alkyne-C (quaternary) |

| ~80 | Alkyne-CH |

Solvent: CDCl3. The trifluoromethyl group causes characteristic quartet splitting for the carbon it is attached to and for adjacent carbons.

Table 3: Predicted IR Spectral Data for 1-ethynyl-3-(trifluoromethyl)benzene

| Frequency (cm-1) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2110 | Medium, Sharp | C≡C stretch |

| ~1600, 1480, 1440 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (symmetric) |

| ~1160, 1120 | Strong | C-F stretch (asymmetric) |

| ~900, ~790, ~700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra for 1-ethynyl-3-(trifluoromethyl)benzene are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-ethynyl-3-(trifluoromethyl)benzene for 1H NMR and 20-50 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. 1H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl3.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

Pulse Width: 30 degrees.

-

-

Processing:

-

Apply an exponential window function with a line broadening factor of 0.3 Hz.

-

Fourier transform the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

3. 13C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl3.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: -10 to 160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Pulse Width: 30 degrees.

-

-

Processing:

-

Apply an exponential window function with a line broadening factor of 1.0 Hz.

-

Fourier transform the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the central peak of the CDCl3 triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a single drop of neat 1-ethynyl-3-(trifluoromethyl)benzene directly onto the center of the ATR crystal.

-

If the sample is volatile, data acquisition should be performed promptly.

2. IR Spectrum Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-650 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32 for both the background and the sample.

-

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, carefully clean the ATR crystal with a solvent-dampened soft tissue to remove all traces of the sample.

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the key structural features of 1-ethynyl-3-(trifluoromethyl)benzene and their expected spectroscopic signals.

The Trifluoromethyl Group's Profound Electronic Influence on Phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group, a cornerstone in modern medicinal and materials chemistry, exerts a powerful and nuanced electronic influence on aromatic systems. When appended to the phenylacetylene framework, its effects are particularly pronounced, modulating the reactivity, stability, and spectroscopic properties of the molecule. This technical guide delves into the core electronic effects of the trifluoromethyl group on phenylacetylene, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Introduction: The Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1][2] This strong electron-withdrawing character stems primarily from the high electronegativity of the fluorine atoms, leading to a significant inductive effect (-I).[1][2] This inductive pull of electron density from the phenyl ring and the acetylenic moiety has profound consequences on the molecule's overall electronic distribution and chemical behavior.

Quantitative Analysis of Electronic Effects: Hammett and Taft Parameters

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett (σ) and Taft (σ*) constants. These parameters provide a measure of the polar (inductive and resonance) effects of a substituent.

Table 1: Hammett and Taft Substituent Constants for the Trifluoromethyl Group

| Constant | meta (σm) | para (σp) | Taft (σ*) |

| Value | 0.44[3] | 0.57[3] | 0.92 (for CH₂CF₃) |

Note: Taft constants are typically determined for aliphatic systems. The value for the CH₂CF₃ group is provided as an indicator of the strong inductive effect.

The positive values of σm and σp confirm the electron-withdrawing nature of the CF₃ group. The larger value for σp compared to σm suggests that in addition to the strong inductive effect, a resonance effect also contributes to the electron withdrawal from the para position.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations induced by the trifluoromethyl group are readily observable through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in trifluoromethyl-substituted phenylacetylenes provide direct evidence of the CF₃ group's electron-withdrawing nature.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of the Acetylenic Carbons in Substituted Phenylacetylenes

| Substituent | Position | Cα (ppm) | Cβ (ppm) |

| H | - | 83.7 | 77.4 |

| CF₃ | meta | ~83.1 | ~79.2 |

| CF₃ | para | ~82.8 | ~80.3 |

| NO₂ | para | 81.8 | 81.5 |

| OCH₃ | para | 83.9 | 75.2 |

Data for CF₃ substituted phenylacetylenes are estimated based on correlations with Hammett parameters.[1][4] Data for other substituents are from literature sources.[5][6]

The downfield shift of the terminal acetylenic carbon (Cβ) in both meta- and para-trifluoromethylphenylacetylene compared to the parent phenylacetylene is a clear indication of deshielding due to the electron-withdrawing CF₃ group. This effect is more pronounced in the para isomer, consistent with the contribution of a resonance effect. The chemical shift of the internal acetylenic carbon (Cα) is less affected.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive to its electronic environment.[7][8][9][10] In aryl trifluoromethyl compounds, the ¹⁹F chemical shift typically appears in the range of -60 to -65 ppm (relative to CFCl₃). The specific chemical shift can provide insights into the electronic communication between the CF₃ group and the phenylacetylene system.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are sensitive to changes in electron density. The strong inductive effect of the trifluoromethyl group influences the stretching frequency of the carbon-carbon triple bond (νC≡C) in the IR spectrum.

Table 3: C≡C Stretching Frequencies in Substituted Phenylacetylenes

| Substituent | Position | νC≡C (cm⁻¹) |

| H | - | ~2109 |

| CF₃ | para | ~2115 |

| NO₂ | para | 2112 |

| OCH₃ | para | 2108 |

Data are approximate and can vary with solvent and measurement conditions.[11][12][13]

The electron-withdrawing trifluoromethyl group slightly increases the C≡C bond strength, leading to a small increase in the stretching frequency compared to unsubstituted phenylacetylene.

Experimental Protocols

Synthesis of meta- and para-Trifluoromethylphenylacetylene

A common and effective method for the synthesis of terminal alkynes from the corresponding aldehydes is the Corey-Fuchs reaction.

Experimental Workflow: Corey-Fuchs Synthesis

Caption: Corey-Fuchs synthesis of trifluoromethylphenylacetylenes.

Detailed Methodology:

-

Preparation of the Corey-Fuchs Reagent: To a solution of triphenylphosphine in dry dichloromethane at 0 °C, carbon tetrabromide is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours.

-

Conversion of Aldehyde to Dibromoalkene: The appropriate trifluoromethylbenzaldehyde (meta- or para-isomer) is added to the freshly prepared Corey-Fuchs reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The product is then isolated and purified by column chromatography.

-

Formation of the Terminal Alkyne: The purified dibromoalkene is dissolved in dry tetrahydrofuran and cooled to -78 °C. Two equivalents of n-butyllithium are added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to room temperature and stirring for another hour. The reaction is quenched with water, and the product is extracted, dried, and purified.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified trifluoromethylphenylacetylene is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.

-

¹⁹F NMR: Spectra are recorded on a suitable NMR spectrometer, often using an external standard like CFCl₃ or an internal standard.[14][15]

Infrared Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of trifluoromethyl-substituted phenylacetylene.

Computational Workflow

Caption: DFT computational workflow for electronic property analysis.

Methodology:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: A common and reliable method is the B3LYP functional with a basis set such as 6-31G* or larger.[16][17][18][19]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum and to predict IR vibrational frequencies.

-

Natural Bond Orbital (NBO) Analysis: To quantify charge distribution and analyze donor-acceptor interactions.

-

Electrostatic Potential (ESP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule.

-

Logical Relationship of Electronic Effects

The electronic effects of the trifluoromethyl group can be understood as a combination of inductive and resonance effects that influence the molecule's properties.

Diagram of Electronic Effects

Caption: Interplay of inductive and resonance effects of the CF₃ group.

Conclusion

The trifluoromethyl group exerts a potent electron-withdrawing effect on the phenylacetylene scaffold, primarily through a strong inductive (-I) effect and a weaker resonance (-R) effect. These electronic perturbations are clearly manifested in the NMR and IR spectra of trifluoromethyl-substituted phenylacetylenes, with notable downfield shifts in ¹³C NMR and a slight increase in the C≡C stretching frequency. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working with these important fluorinated building blocks, enabling a deeper understanding and prediction of their chemical behavior in various applications, from drug design to materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Taft equation - Wikipedia [en.wikipedia.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. pure.uva.nl [pure.uva.nl]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. joasciences.com [joasciences.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Synthetic Versatility of Trifluoromethyl-Substituted Alkynes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of trifluoromethyl-substituted alkynes, offering valuable insights for researchers, scientists, and professionals in drug development.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their chemical and biological properties.[1] The strong electron-withdrawing nature of the CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3][4] Trifluoromethyl-substituted alkynes, in particular, have emerged as versatile building blocks for the synthesis of complex fluorinated compounds due to the unique reactivity of the carbon-carbon triple bond. This guide provides a comprehensive overview of the core methodologies for the synthesis and functionalization of these valuable synthons.

I. Synthesis of Trifluoromethyl-Substituted Alkynes

The direct trifluoromethylation of terminal alkynes is the most common and efficient approach for the synthesis of trifluoromethyl-substituted alkynes. Several methods have been developed, with copper-catalyzed reactions being particularly prominent.

A. Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods offer a reliable and practical route to trifluoromethylated alkynes. These reactions typically involve a copper(I) salt, a trifluoromethylating reagent, and a suitable ligand.

1. Using Fluoroform-Derived CuCF3 Reagent:

A highly efficient method utilizes a CuCF3 reagent derived from the inexpensive industrial byproduct fluoroform (CF3H).[5][6] This reagent can be prepared in large quantities and is convenient to handle.[5] The reaction proceeds efficiently in the presence of a diamine ligand such as tetramethylethylenediamine (TMEDA).[5]

Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Terminal Alkynes with a Fluoroform-Derived CuCF3 Reagent [5]

-

To a solution of the terminal alkyne (1.0 equiv) in a suitable solvent (e.g., DMF) are added the CuCF3 reagent (1.2 equiv) and TMEDA (1.5 equiv).

-

The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 12-24 h) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl-substituted alkyne.

2. Using Trimethyl(trifluoromethyl)silane (Me3SiCF3):

Another widely used nucleophilic trifluoromethylating reagent is Me3SiCF3 (Ruppert-Prakash reagent).[5] Copper-mediated trifluoromethylation of terminal alkynes with Me3SiCF3 provides a general and straightforward method to prepare trifluoromethylated acetylenes, tolerating a variety of functional groups.[5]

Experimental Protocol: Copper-Mediated Trifluoromethylation of Terminal Alkynes with Me3SiCF3 [5]

-

A mixture of a terminal alkyne (1.0 equiv), CuI (1.1 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv) in a polar aprotic solvent (e.g., DMF) is prepared in a reaction vessel.

-

Me3SiCF3 (1.5 equiv) is added dropwise to the mixture at room temperature.

-

The reaction is stirred at an elevated temperature (e.g., 60 °C) for the required duration (e.g., 12 h).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated. The residue is then purified by chromatography.

B. Electrochemical Trifluoromethylation

Electrochemical methods offer a green and efficient alternative for the synthesis of trifluoromethyl-alkynes.[7][8] These methods often utilize a simple and inexpensive trifluoromethyl source and avoid the need for stoichiometric metal oxidants. A notable challenge in the radical trifluoromethylation of terminal alkynes is the high reactivity of the intermediate alkenyl radical.[7] Recent advancements have utilized dimethyl sulfoxide (DMSO) as a "masking auxiliary" to stabilize this intermediate, enabling the efficient formation of CF3-alkynes under mild conditions.[7][8]

Experimental Protocol: Electrochemical Trifluoromethylation of Terminal Alkynes [7]

-

In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of the terminal alkyne (1.0 equiv), a trifluoromethyl source (e.g., CF3SO2Na, 2.0 equiv), and a supporting electrolyte (e.g., n-Bu4NBF4) in a mixture of solvents (e.g., DMSO/MeCN) is prepared.

-

A constant current is applied to the cell at room temperature.

-

The reaction progress is monitored by an appropriate analytical technique.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Table 1: Comparison of Synthetic Methods for Trifluoromethyl-Substituted Alkynes

| Method | Trifluoromethyl Source | Catalyst/Mediator | Key Advantages | Key Disadvantages | Yield Range (%) |

| Copper-Catalyzed | |||||

| w/ CuCF3 | Fluoroform (CF3H) | Cu/TMEDA | Inexpensive CF3 source, high efficiency.[5][6] | Requires pre-synthesis of the CuCF3 reagent. | 60-95 |

| w/ Me3SiCF3 | Me3SiCF3 | CuI/Base | Commercially available reagent, broad functional group tolerance.[5] | Stoichiometric copper, potential for metal contamination. | 50-90 |

| Electrochemical | CF3SO2Na | None (Electrolysis) | Mild conditions, avoids metal catalysts, sustainable.[7][8] | Requires specialized equipment, substrate scope can be limited. | 45-85 |

II. Key Reactions of Trifluoromethyl-Substituted Alkynes

Trifluoromethyl-substituted alkynes are valuable precursors for a wide range of fluorinated molecules. Their unique electronic properties govern their reactivity in various transformations.

A. Cycloaddition Reactions

The electron-deficient nature of the alkyne bond in trifluoromethyl-substituted alkynes makes them excellent partners in cycloaddition reactions.

1. Pauson-Khand Reaction:

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. Trifluoromethyl-substituted alkynes can undergo this reaction, often with interesting regiochemical outcomes.[9] The trifluoromethyl group can act as a removable steering group, allowing for the synthesis of β-substituted cyclopentenones after its removal.[9]

Experimental Protocol: Pauson-Khand Reaction of a Trifluoromethylated Alkyne [9]

-

The trifluoromethylated alkyne (1.0 equiv) is dissolved in a suitable solvent (e.g., hexanes) and treated with dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) at room temperature to form the alkyne-cobalt complex.

-

After formation of the complex, an alkene (e.g., norbornadiene, 2.0 equiv) is added, and the reaction mixture is heated (e.g., in toluene at 70 °C).

-

The reaction is monitored until completion.

-

The solvent is removed, and the crude product is purified by chromatography to yield the trifluoromethyl-substituted cyclopentenone.

2. [3+2] Cycloaddition Reactions:

Trifluoromethyl-substituted alkynes can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, to form five-membered heterocycles. For instance, the copper-catalyzed Huisgen [2+3] cycloaddition of sulfonyl azides with terminal trifluoromethyl alkynes provides a route to 2-trifluoromethylquinolines.[10]

B. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. While the classic Sonogashira reaction involves the coupling of a terminal C-H bond of an alkyne, trifluoromethyl-substituted alkynes can be synthesized via Sonogashira-type couplings or can themselves be used in subsequent coupling reactions if they possess a suitable leaving group. For instance, site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene with terminal alkynes have been reported.[11] There are also transition-metal-free Sonogashira-type coupling reactions that have been developed.[12][13]

Experimental Protocol: Transition-Metal-Free Sonogashira-Type Coupling [12]

-

To a solution of a terminal alkyne (1.2 equiv) in THF at -78 °C is added n-BuLi (1.2 equiv).

-

After stirring, a solution of a tetracoordinate boron intermediate (formed from an aryl boronic acid and pyridine triphenylborate, 1.0 equiv) in THF is added.

-

The reaction is warmed to room temperature and stirred for a specified time.

-

N-Iodosuccinimide (NIS, 1.5 equiv) is then added, and the mixture is stirred until the reaction is complete.

-

The reaction is quenched, and the product is extracted, dried, and purified.

C. Halotrifluoromethylation and Hydrotrifluoromethylation

The addition of a trifluoromethyl group and another functional group across the alkyne is a powerful method for generating highly functionalized trifluoromethylated alkenes.

1. Chlorotrifluoromethylation:

A photoredox-catalyzed chlorotrifluoromethylation of internal arylalkynes using CF3SO2Cl as both the CF3 and chlorine source has been developed.[1] This reaction proceeds with regio- and stereoselectivity to produce tetrasubstituted alkenes.[1]

Experimental Protocol: Photoredox-Catalyzed Chlorotrifluoromethylation of an Internal Arylalkyne [1]

-

A mixture of the internal arylalkyne (1.0 equiv), CF3SO2Cl (2.0 equiv), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1 mol%) in a suitable solvent (e.g., CH3CN) is placed in a reaction vessel.

-

The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time.

-

After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography.

2. Hydrotrifluoromethylation:

A formal hydrotrifluoromethylation of alkynes can be achieved through a hydroboration/trifluoromethylation sequence using the inexpensive fluoroform-derived [CuCF3] reagent.[14] This method provides access to synthetically useful (E)-alkenyl-CF3 building blocks.[14]

Table 2: Selected Reactions of Trifluoromethyl-Substituted Alkynes and their Products

| Reaction | Reagents/Catalyst | Product Type | Key Features |

| Pauson-Khand Reaction | Co2(CO)8, Alkene, CO | Trifluoromethyl-substituted cyclopentenone | Forms a five-membered ring; CF3 group can be a removable directing group.[9] |

| [3+2] Cycloaddition | Azides, Nitrones, etc. | Trifluoromethyl-substituted heterocycles (e.g., triazoles, quinolines) | Access to diverse heterocyclic scaffolds.[10] |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted trifluoromethyl alkynes | Forms C(sp)-C(sp2) bonds; transition-metal-free variants exist.[11][12] |

| Chlorotrifluoromethylation | CF3SO2Cl, Photocatalyst | Tetrasubstituted trifluoromethyl alkenes | Difunctionalization of the alkyne; proceeds via a radical mechanism.[1] |

| Hydrotrifluoromethylation | 1. HBpin 2. [CuCF3] | (E)-Alkenyl-CF3 compounds | Stereoselective formation of trifluoromethylated alkenes.[14] |

III. Visualization of Key Processes

Diagrams illustrating reaction mechanisms and experimental workflows provide a clearer understanding of the transformations involving trifluoromethyl-substituted alkynes.

A. Reaction Mechanisms

Caption: Proposed mechanism for photoredox-catalyzed chlorotrifluoromethylation.

B. Experimental Workflow

Caption: A typical experimental workflow for the synthesis of trifluoromethyl-alkynes.

C. Logical Relationships in Synthesis

Caption: Primary synthetic routes to trifluoromethyl-substituted alkynes.

IV. Conclusion

Trifluoromethyl-substituted alkynes are undeniably powerful building blocks in modern organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. The methodologies for their synthesis have matured significantly, offering researchers a toolbox of reliable and efficient reactions. The unique reactivity of these compounds in cycloadditions, cross-coupling reactions, and difunctionalization reactions further underscores their versatility. This guide has provided a detailed overview of the core synthetic methods and key transformations, complete with experimental insights and data, to aid researchers in harnessing the full potential of trifluoromethyl-substituted alkynes in their scientific endeavors.

References

- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds [organic-chemistry.org]

- 13. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]

In-Depth Technical Guide: Safety and Handling of 1-Ethynyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-ethynyl-3-(trifluoromethyl)benzene (CAS No. 705-28-2), a key reagent in pharmaceutical and materials science research. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

1-Ethynyl-3-(trifluoromethyl)benzene is a hazardous chemical that requires careful handling. The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for 1-Ethynyl-3-(trifluoromethyl)benzene

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | GHS02 | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below to aid in the safe handling and storage of this compound.

Table 2: Physicochemical Data for 1-Ethynyl-3-(trifluoromethyl)benzene

| Property | Value |

| CAS Number | 705-28-2 |

| Molecular Formula | C₉H₅F₃ |

| Molecular Weight | 170.13 g/mol |

| Appearance | Liquid |

| Boiling Point | 146 °C |

| Density | 1.178 g/mL at 25 °C |

| Flash Point | 95 °F |

| Storage Temperature | 2-8°C, stored under nitrogen |

Safe Handling and Experimental Protocols

Due to its air-sensitive and hazardous nature, 1-ethynyl-3-(trifluoromethyl)benzene requires specialized handling techniques to prevent decomposition and ensure user safety.

Engineering Controls

-

Fume Hood: All manipulations of 1-ethynyl-3-(trifluoromethyl)benzene must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. Schlenk line or glovebox techniques are recommended.[1][2][3]

-

Static Control: Ground and bond all containers and transfer equipment to prevent static discharge, which could ignite the flammable liquid.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before use.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

General Experimental Protocol for Handling

The following is a generalized protocol for handling air-sensitive reagents like 1-ethynyl-3-(trifluoromethyl)benzene.

-

Glassware Preparation: All glassware must be dried in an oven at >120 °C overnight and cooled under a stream of inert gas to remove adsorbed moisture.[1][2]

-

Inert Atmosphere Setup: Assemble the reaction apparatus and purge with dry nitrogen or argon. Use a bubbler to monitor the gas flow and maintain a slight positive pressure.[2]

-

Reagent Transfer:

-

For transfers of small volumes, use a gas-tight syringe that has been purged with inert gas.

-

For larger volumes, use a cannula transfer technique.

-

Ensure the reagent bottle's septum is in good condition to maintain a proper seal.

-

-

Reaction Quenching and Workup:

-

Cool the reaction mixture to a safe temperature before quenching.

-

Slowly add a suitable quenching agent (e.g., a protic solvent) while maintaining an inert atmosphere.

-

-

Waste Disposal:

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4][6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][6]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][7] Keep away from sources of ignition.[6] For long-term storage, it is recommended to store under a nitrogen atmosphere at 2-8°C.[7][8]

-

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1-ethynyl-3-(trifluoromethyl)benzene in a research environment.

Caption: Workflow for the safe handling of 1-ethynyl-3-(trifluoromethyl)benzene.

References

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-ETHYNYL-ALPHA ALPHA ALPHA-TRIFLUORO& | 705-28-2 [chemicalbook.com]

IUPAC Nomenclature and Structural Isomers

An In-depth Technical Guide on the Isomers and Properties of C9H5F3 Alkynes

This technical guide provides a comprehensive overview of the isomers of the alkyne with the molecular formula C9H5F3, focusing on their IUPAC nomenclature, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The molecular formula C9H5F3 corresponds to trifluoromethylphenylacetylene. The structural variations arise from the position of the trifluoromethyl (-CF3) group on the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) names for these isomers are derived by considering the benzene ring as the parent compound. The three possible positional isomers are:

-

1-ethynyl-2-(trifluoromethyl)benzene

-

1-ethynyl-3-(trifluoromethyl)benzene

-

1-ethynyl-4-(trifluoromethyl)benzene

Alternatively, they can be named as derivatives of acetylene, leading to the following commonly used names:

-

2-(Trifluoromethyl)phenylacetylene

-

3-(Trifluoromethyl)phenylacetylene

-

4-(Trifluoromethyl)phenylacetylene

The relationship between the molecular formula and its isomers is illustrated in the diagram below.

Physicochemical Properties

The following table summarizes the available quantitative data for the isomers of trifluoromethylphenylacetylene.

| Property | 2-(Trifluoromethyl)phenylacetylene | 4-(Trifluoromethyl)phenylacetylene |

| CAS Number | 704-41-6[1] | 705-31-7[2][3][4][5] |

| Molecular Formula | C9H5F3[2] | C9H5F3[2][3][6] |

| Molecular Weight | 170.13 g/mol | 170.13 g/mol [2][3][6] |

| Boiling Point | Not available | 78-80 °C at 2 mmHg[2], 58-60 °C at 30 Torr[3] |

| Density | Not available | 1.043 g/mL at 25 °C[2] |

| Refractive Index | Not available | n20/D 1.4650[2] |

| Appearance | Not available | Clear colorless to yellow liquid[6][7] |

| Purity | 97%[1] | 97%[3][6][7][8] |

Experimental Protocols: Synthesis

A general method for the synthesis of substituted phenylacetylenes involves the Sonogashira coupling reaction. A more classical approach involves the dehydrohalogenation of a suitable dihalo-precursor. Below is a generalized workflow for the synthesis of a (trifluoromethyl)phenylacetylene.

Example Synthesis of 2-(Trifluoromethyl)phenylacetylene

While a detailed experimental protocol for the synthesis of 2-(trifluoromethyl)phenylacetylene was not found in the provided search results, a general procedure can be inferred from the synthesis of similar compounds. The synthesis of poly[[o-(trifluoromethyl)phenyl]acetylene] implies the prior synthesis of the monomer, [o-(trifluoromethyl)phenyl]acetylene.[9][10] A plausible route would be a Sonogashira coupling of 1-iodo-2-(trifluoromethyl)benzene with a protected acetylene, followed by deprotection.

Applications in Research and Development

(Trifluoromethyl)phenylacetylenes are valuable building blocks in organic synthesis.[8] The trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these compounds of great interest in medicinal chemistry and materials science.[8] They are utilized in:

-

Click Chemistry: The terminal alkyne functionality allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2]

-

Sonogashira Cross-Coupling Reactions: These compounds can be coupled with aryl or vinyl halides to form more complex structures.[8]

-

Polymer Synthesis: Polymerization of these monomers can lead to polymers with interesting properties.[9]

-

Synthesis of Bioactive Molecules: They serve as precursors in the synthesis of pharmaceutical compounds.[8]

Spectroscopic Analysis

Microwave spectroscopy has been used to analyze the structure of 4-(trifluoromethyl)phenylacetylene.[11] This technique provides detailed information about the molecule's rotational constants, from which its geometry can be precisely determined.[11] Mass spectrometry data is also available for silylated derivatives of 4-(trifluoromethyl)phenylacetylene.[12]

References

- 1. 2-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 705-31-7 Cas No. | 4-(Trifluoromethyl)phenylacetylene | Apollo [store.apolloscientific.co.uk]

- 6. 4-(Trifluoromethyl)phenylacetylene | CymitQuimica [cymitquimica.com]

- 7. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. wasteless.bio [wasteless.bio]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Measurement and Analysis of 4-trifluoromethyl phenylacetylene (4-TFMPA) via Microwave Spectroscopy [scholarexchange.furman.edu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and applications of a key building block in modern medicinal chemistry and materials science.

Introduction

1-Ethynyl-3-(trifluoromethyl)benzene, also known as 3-ethynylbenzotrifluoride, is an aromatic organic compound that has garnered significant attention in the fields of drug discovery and materials science. Its unique molecular architecture, featuring a reactive ethynyl group and an electron-withdrawing trifluoromethyl group on a benzene ring, makes it a versatile building block for the synthesis of a wide range of complex molecules with desirable pharmacological and physicochemical properties.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The terminal alkyne functionality, on the other hand, provides a handle for various coupling reactions, most notably the Sonogashira coupling and click chemistry, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

This technical guide provides a comprehensive overview of 1-ethynyl-3-(trifluoromethyl)benzene, including its commercial availability, detailed synthesis protocols, and its prominent applications, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and advanced polymers.

Commercial Availability

1-Ethynyl-3-(trifluoromethyl)benzene is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their research and development needs. The purity of the commercially available compound is typically high, often exceeding 95%.

Below is a summary of typical product specifications from various suppliers.

| Property | Typical Value |

| CAS Number | 705-28-2 |

| Molecular Formula | C₉H₅F₃ |

| Molecular Weight | 170.13 g/mol |

| Purity | ≥95% |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 78-80 °C at 2 mmHg |

| Density | ~1.043 g/mL at 25 °C |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene

The most common and efficient method for the synthesis of 1-ethynyl-3-(trifluoromethyl)benzene is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.

Synthetic Pathway: Sonogashira Coupling

The synthesis of 1-ethynyl-3-(trifluoromethyl)benzene is typically achieved by the Sonogashira coupling of 3-bromobenzotrifluoride with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-ethynyl-3-(trifluoromethyl)benzene via a Sonogashira coupling reaction.

Materials:

-

3-Bromobenzotrifluoride

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Step 1: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere of argon, add 3-bromobenzotrifluoride (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous toluene and anhydrous triethylamine to the flask.

-

To this stirred mixture, add trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(trimethylsilylethynyl)-3-(trifluoromethyl)benzene.

Step 2: Deprotection

-

Dissolve the crude product from Step 1 in methanol.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the deprotection is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-ethynyl-3-(trifluoromethyl)benzene.

| Reagent | Molar Ratio |

| 3-Bromobenzotrifluoride | 1.0 |

| Trimethylsilylacetylene | 1.2 |

| Pd(PPh₃)₂Cl₂ | 0.02 |

| CuI | 0.04 |

| Triethylamine | ~3.0 |

| Potassium carbonate | 2.0 |

Applications in Drug Discovery: mGluR5 Antagonists

A significant application of 1-ethynyl-3-(trifluoromethyl)benzene is in the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome.

mGluR5 Signaling Pathway

mGluR5 is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling cascades ultimately modulate a variety of downstream cellular processes. mGluR5 antagonists work by binding to the receptor and preventing its activation by glutamate.[1]

Experimental Workflow: Synthesis of an mGluR5 Antagonist (e.g., MTEP Analog)

1-Ethynyl-3-(trifluoromethyl)benzene is a key intermediate in the synthesis of mGluR5 antagonists such as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) and its analogs. The following workflow outlines the general synthetic strategy.

References

physical and chemical properties of 1-ethynyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and structural information.

Core Properties and Safety Information

1-Ethynyl-3-(trifluoromethyl)benzene, with the CAS number 705-28-2, is a substituted aromatic compound featuring both an ethynyl and a trifluoromethyl group. These functional groups impart unique reactivity and properties, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Table 1: Physical and Chemical Properties of 1-Ethynyl-3-(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 705-28-2 | [1][2] |

| Molecular Formula | C₉H₅F₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [2] |

| Boiling Point | 146 °C | [2] |

| Density | 1.178 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.464 | [2] |

| Purity | Typically ≥ 95% | [1] |

| Appearance | Colorless to lemon/lime liquid | [3][4] |

| Storage | Store at room temperature or 2-8°C, under an inert atmosphere. | [1][3] |

Safety and Handling:

1-Ethynyl-3-(trifluoromethyl)benzene is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[5] It is a flammable liquid and vapor.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[2]

Synthesis and Reactivity

The primary synthetic route to 1-ethynyl-3-(trifluoromethyl)benzene is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis via Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of 1-ethynyl-3-(trifluoromethyl)benzene based on established Sonogashira coupling procedures. The reaction involves the coupling of an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene, with a protected or terminal alkyne source like ethynyltrimethylsilane, followed by deprotection.

Materials:

-

1-bromo-3-(trifluoromethyl)benzene (or 1-iodo-3-(trifluoromethyl)benzene)

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF), toluene)

-

Deprotecting agent (e.g., potassium carbonate in methanol, or a fluoride source like TBAF)

Procedure:

-

Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).

-

Add the anhydrous solvent and the amine base.

-

To this mixture, add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.

-